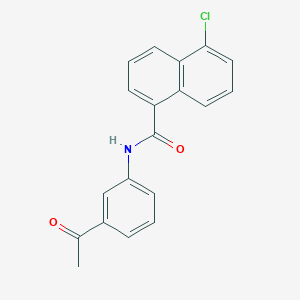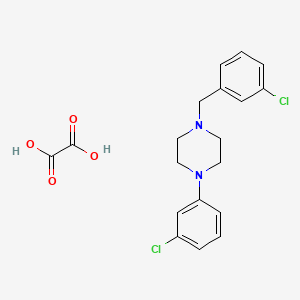![molecular formula C16H20N2O4 B5394815 7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)
7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDL-72222 and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MDL-72222 involves its ability to inhibit the reuptake of dopamine and norepinephrine. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to a prolonged and enhanced effect on the postsynaptic receptors. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also inhibit the reuptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDL-72222 are primarily related to its effects on the dopamine and norepinephrine systems. In addition to its potential applications in the treatment of neurological disorders, this compound has also been shown to have potential applications in the treatment of obesity and addiction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDL-72222 in lab experiments is its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using this compound is its potential for non-specific binding to other receptors, which could lead to unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on MDL-72222. One area of research could be focused on developing more selective inhibitors of dopamine and norepinephrine reuptake, which could have fewer side effects than current drugs. Another area of research could be focused on understanding the long-term effects of this compound on the brain and other physiological systems. Additionally, this compound could be used as a tool for studying the role of dopamine and norepinephrine in various physiological processes.
Métodos De Síntesis
The synthesis of 7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 2-methoxybenzoyl chloride with 1,3-diaminopropane in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound. The purity of the compound can be verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MDL-72222 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the uptake of dopamine and norepinephrine. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
9-[2-(2-methoxyphenyl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-6-3-2-5-12(13)9-14(19)18-8-4-7-16(11-18)10-17-15(20)22-16/h2-3,5-6H,4,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNVRSTCKVUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC3(C2)CNC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)

![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)

![N-{2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}urea](/img/structure/B5394797.png)
![methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)